molecular formula C17H25BrSi B8239649 ((4-Bromophenyl)ethynyl)triisopropylsilane

((4-Bromophenyl)ethynyl)triisopropylsilane

Cat. No.: B8239649
M. Wt: 337.4 g/mol
InChI Key: PTRSRXSVQYRPGE-UHFFFAOYSA-N
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Description

((4-Bromophenyl)ethynyl)triisopropylsilane is an organosilicon compound with the molecular formula C₁₇H₂₅BrSi and a molecular weight of 337.37 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethynyl group, which is further bonded to a triisopropylsilane moiety. It is commonly used in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

((4-Bromophenyl)ethynyl)triisopropylsilane can be synthesized through the Sonogashira coupling reaction. This involves the reaction of 1-bromo-4-iodobenzene with triisopropylsilylacetylene in the presence of a palladium catalyst (bis-triphenylphosphine-palladium(II) chloride) and copper(I) iodide as a co-catalyst. The reaction is typically carried out in tetrahydrofuran (THF) with triethylamine as a base under an inert atmosphere at room temperature for 16 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach due to its efficiency and high yield. The process can be scaled up by optimizing reaction conditions and using continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

((4-Bromophenyl)ethynyl)triisopropylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki and Heck reactions.

    Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.

    Coupling Reactions: Require palladium catalysts and bases like potassium carbonate.

    Reduction Reactions: Utilize reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Yield substituted phenyl derivatives.

    Coupling Reactions: Produce biaryl compounds.

    Reduction Reactions: Form alkenes or alkanes depending on the extent of reduction.

Scientific Research Applications

((4-Bromophenyl)ethynyl)triisopropylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((4-Bromophenyl)ethynyl)triisopropylsilane primarily involves its ability to participate in various organic reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the bromophenyl group can engage in electrophilic aromatic substitution. The triisopropylsilane moiety provides steric protection and influences the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    ((4-Bromophenyl)ethynyl)trimethylsilane: Similar structure but with trimethylsilane instead of triisopropylsilane.

    ((4-Bromophenyl)ethynyl)triethylsilane: Contains triethylsilane instead of triisopropylsilane.

Uniqueness

((4-Bromophenyl)ethynyl)triisopropylsilane is unique due to the bulkiness of the triisopropylsilane group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it particularly useful in reactions where selective reactivity is desired .

Properties

IUPAC Name

2-(4-bromophenyl)ethynyl-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrSi/c1-13(2)19(14(3)4,15(5)6)12-11-16-7-9-17(18)10-8-16/h7-10,13-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRSRXSVQYRPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)Br)(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11.6 mL triisopropylsilylacetylen and 14.4 mL triethylamine followed by 0.2 g copper iodide and 0.73 g bis-(triphenylphosphine)-palladium dichloride are added under argon to an oxygen-free solution of 15.0 g 4-bromo-1-iodo-benzene in 150 mL dry tetrahydrofuran. The solution is stirred for 16 h at ambient temperature and then filtered through Celite and evaporated down. The residue is purified by chromatography on silica gel (cyclohexane).
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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